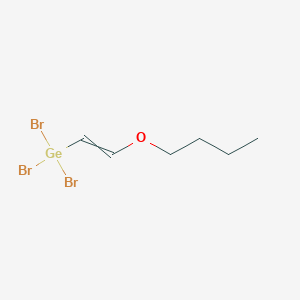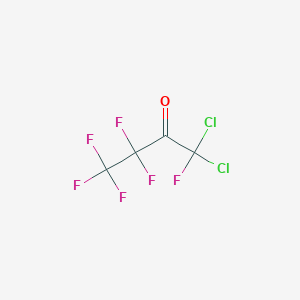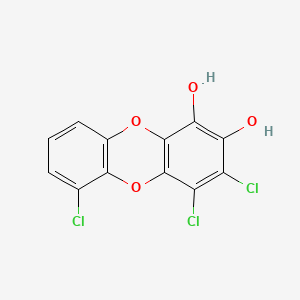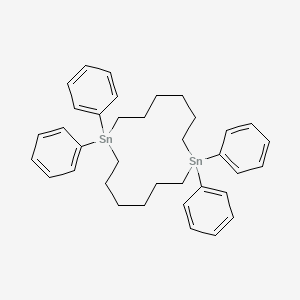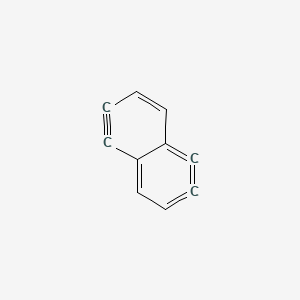
1,2,5,6-Tetradehydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,6-Tetradehydronaphthalene is an organic compound with a unique structure characterized by the presence of four double bonds within a naphthalene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetradehydronaphthalene can be synthesized through several methods. One common approach involves the dehydrogenation of tetrahydronaphthalene using catalysts such as palladium on carbon (Pd/C) under high-temperature conditions. Another method includes the cyclization of appropriate precursors under acidic conditions, followed by dehydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale dehydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient heat transfer and reaction control. Catalysts such as platinum or palladium are commonly employed to facilitate the dehydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5,6-Tetradehydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst can convert this compound back to tetrahydronaphthalene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene.
Substitution: Halogenated naphthalenes.
Wissenschaftliche Forschungsanwendungen
1,2,5,6-Tetradehydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1,2,5,6-Tetradehydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology.
Vergleich Mit ähnlichen Verbindungen
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Tetrahydronaphthalene: A fully hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydronaphthalene: Another partially hydrogenated naphthalene derivative.
Uniqueness: 1,2,5,6-Tetradehydronaphthalene is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85337-39-9 |
|---|---|
Molekularformel |
C10H4 |
Molekulargewicht |
124.14 g/mol |
InChI |
InChI=1S/C10H4/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-5,8H |
InChI-Schlüssel |
LOLIYYIYPBJJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C=C=CC=C2C#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


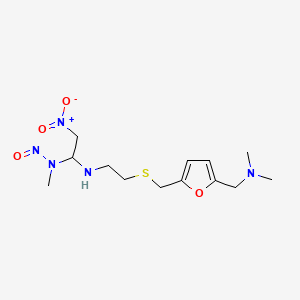
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
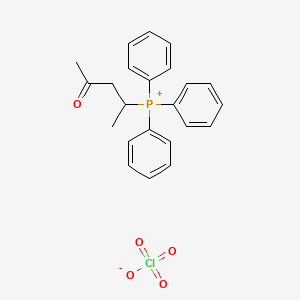
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
